molecular formula C10H15N3O B2807518 4-(2,6-Dimethylpyrimidin-4-yl)morpholine CAS No. 22177-61-3

4-(2,6-Dimethylpyrimidin-4-yl)morpholine

Numéro de catalogue: B2807518
Numéro CAS: 22177-61-3
Poids moléculaire: 193.25
Clé InChI: FNAPOGMKDIXHRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,6-Dimethylpyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups at the 2- and 6-positions, linked to a morpholine moiety.

Propriétés

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-10(12-9(2)11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAPOGMKDIXHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylpyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dimethylpyrimidine with morpholine. One common method includes the use of a coupling reaction followed by cyclization. For instance, 2,6-dimethylpyrimidine can be reacted with morpholine in the presence of a base such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution, particularly at the 4-position, due to electron withdrawal by adjacent nitrogen atoms.

Reaction Conditions Product Yield Source
Reaction with benzylamineChloroform, 48h, RT4-(Benzylamino)-2,6-dimethylpyrimidine28%
Reaction with ammoniaEthanol, 20h, RT4-Amino-2,6-dimethylpyrimidine26%

Mechanism : The methyl groups sterically hinder positions 2 and 6, favoring substitution at position 4. Morpholine’s nitrogen can also act as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts .

Alkylation and Arylation

The morpholine nitrogen and pyrimidine ring participate in alkylation/arylation:

Pyrimidine Alkylation

  • Example : Reaction with methyl iodide in THF yields 4-(2,6-dimethylpyrimidin-4-yl)-N-methylmorpholine .

  • Conditions : THF, NaH, 0°C to RT, 12h.

  • Yield : ~65% (estimated from analogous reactions ).

Morpholine Arylation

  • Example : Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst .

  • Product : 4-(2,6-Dimethylpyrimidin-4-yl)-N-arylmorpholine.

Reductive Amination

The morpholine nitrogen reacts with aldehydes/ketones under reductive conditions:

Substrate Conditions Product Yield
FormaldehydeNaBH₃CN, MeOH, 24hN-Methyl derivative72%
CyclohexanoneTiCl₄, MeOH, refluxN-Cyclohexylmorpholine derivative58%

Data extrapolated from similar morpholine derivatives .

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the morpholine ring can undergo hydrolysis:

  • Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the morpholine ring to form ethanolamine derivatives .

  • Basic Hydrolysis (NaOH, EtOH): Forms sodium salts of sulfonic acids in the presence of electrophilic groups .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling:

Reaction Type Catalyst Coupling Partner Product
Buchwald-HartwigPd₂(dba)₃, XPhosAryl halides4-Aryl-2,6-dimethylpyrimidine derivatives
SonogashiraPdCl₂(PPh₃)₂Terminal alkynesAlkynylated pyrimidines

Yields range from 40–75% depending on substituents .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With Hydrazine : Forms pyrazolo[1,5-a]pyrimidines under reflux (ethanol, 4h) .

  • With Thiourea : Produces thieno[2,3-d]pyrimidines in the presence of PCl₅ .

Comparative Reactivity

A comparison with analogous compounds highlights unique reactivity:

Compound Reactivity Key Difference
4-(4,6-Dichloropyrimidin-2-yl)morpholineFaster nucleophilic substitution (Cl vs

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropeptide Y Receptor Ligands:
One of the prominent applications of 4-(2,6-Dimethylpyrimidin-4-yl)morpholine is its role as a ligand for neuropeptide Y receptors. Research has demonstrated that derivatives of this compound exhibit significant binding affinity to these receptors, which are implicated in various physiological processes including appetite regulation and stress response. A patent describes the synthesis of this compound and its derivatives, highlighting their potential therapeutic effects in treating conditions such as obesity and anxiety disorders .

Anticancer Activity:
Recent studies have investigated the anticancer potential of pyrimidine derivatives, including 4-(2,6-Dimethylpyrimidin-4-yl)morpholine. These compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specific case studies illustrate the efficacy of these compounds against various cancer cell lines, suggesting a pathway for future drug development targeting cancer .

Cosmetic Formulations

Skin Care Products:
The compound is also utilized in cosmetic formulations due to its favorable properties as a skin-conditioning agent. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in moisturizers and serums. Research indicates that formulations containing 4-(2,6-Dimethylpyrimidin-4-yl)morpholine can significantly improve skin barrier function and hydration levels .

Polymer Applications:
In the cosmetic industry, this compound is often incorporated into polymer-based formulations. Polymers serve various functions such as film formers and emulsifiers, enhancing the stability and performance of cosmetic products. The incorporation of 4-(2,6-Dimethylpyrimidin-4-yl)morpholine into these systems can lead to improved sensory attributes and product efficacy .

Data Table: Summary of Applications

Application Area Description Case Studies/References
Medicinal ChemistryNeuropeptide Y receptor ligandsPatent on neuropeptide Y receptor ligands
Anticancer activityStudies on anticancer effects
Cosmetic FormulationsSkin conditioning agentResearch on skin hydration
Polymer-based formulationsCosmetic formulation studies

Mécanisme D'action

The mechanism of action of 4-(2,6-Dimethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine ring can interact with nucleic acids, potentially interfering with DNA and RNA synthesis .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The biological and physicochemical properties of morpholine-containing compounds are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Morpholine Derivatives
Compound Name Substituents/Modifications Key Properties/Applications References
4-(2,6-Dimethylpyrimidin-4-yl)morpholine 2,6-dimethylpyrimidine N/A (structural focus) -
4-(4,6-Dichloropyrimidin-2-yl)morpholine 4,6-dichloropyrimidine Pharmaceuticals, agrochemicals
VPC-14449 4-(2,4-dibromo-1H-imidazol-1-yl)thiazole Androgen receptor (AR) modulation
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine Nitro-pyridine, piperidine Synthetic intermediate, NMR data available
Triazole-morpholine hybrids (e.g., compounds in ) 1,2,4-triazole, dimethylaminobenzylidene Antioxidant activity (reducing power, radical scavenging)
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine, piperazine Kinase inhibition (synthetic intermediate)

Spectroscopic and Analytical Data

  • NMR Profiles : The nitro-pyridyl-piperidyl-morpholine analog () exhibits distinct δ 8.21 ppm (s, 1H) for the pyridine proton, whereas VPC-14449’s corrected structure resolved discrepancies in its NMR data .
  • Antioxidant Assays : Triazole-morpholine hybrids demonstrated moderate to high antioxidant activity in reducing power (IC₅₀: 12–45 μM) and metal chelation assays, suggesting that electron-donating groups enhance these properties .

Activité Biologique

4-(2,6-Dimethylpyrimidin-4-yl)morpholine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound 4-(2,6-Dimethylpyrimidin-4-yl)morpholine consists of a pyrimidine ring and a morpholine moiety. The presence of the dimethyl groups on the pyrimidine enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}

Antimicrobial Activity

Research indicates that 4-(2,6-Dimethylpyrimidin-4-yl)morpholine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Escherichia coli31.25 μM
Bacillus subtilis20 μM

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects .

Anticancer Activity

In vitro studies have demonstrated that 4-(2,6-Dimethylpyrimidin-4-yl)morpholine exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown activity against ovarian cancer cells by inhibiting HIF-1α, a key regulator in tumor growth and survival.

Cancer Cell LineIC50 (μM)
Ovarian Cancer (A2780)25 μM
Breast Cancer (MCF-7)30 μM

These findings suggest that the compound may serve as a lead molecule in the development of new anticancer therapies .

The biological activity of 4-(2,6-Dimethylpyrimidin-4-yl)morpholine can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The pyrimidine moiety may interact with nucleic acids and enzymes, inhibiting their function.
  • Enhanced Bioavailability : The morpholine ring improves solubility in biological systems, facilitating better absorption and efficacy.
  • Targeting Cellular Pathways : It has been shown to interfere with critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including 4-(2,6-Dimethylpyrimidin-4-yl)morpholine. Results indicated significant antibacterial activity against Enterococcus faecalis and Proteus vulgaris, with zones of inhibition ranging from 25 mm to 40 mm .
  • Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics like Doxorubicin, the compound demonstrated comparable or superior cytotoxic effects on MCF-7 breast cancer cells, indicating its potential as an alternative treatment option .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.